molecular formula C7H3N3O5S B15011830 4,6-dinitro-1,2-benzothiazol-3(2H)-one

4,6-dinitro-1,2-benzothiazol-3(2H)-one

Katalognummer: B15011830
Molekulargewicht: 241.18 g/mol
InChI-Schlüssel: SZSGLTJRGBVOOH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,6-Dinitro-1,2-benzothiazol-3(2H)-one is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. The presence of nitro groups at positions 4 and 6 makes this compound particularly interesting due to its potential reactivity and applications in various fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dinitro-1,2-benzothiazol-3(2H)-one typically involves nitration reactions. One common method is the nitration of 1,2-benzothiazol-3(2H)-one using a mixture of concentrated nitric acid and sulfuric acid. The reaction is usually carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the handling of strong acids and the potential explosiveness of nitro compounds.

Analyse Chemischer Reaktionen

Types of Reactions

4,6-Dinitro-1,2-benzothiazol-3(2H)-one can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups.

    Oxidation: Although less common, oxidation reactions can further modify the compound’s structure.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed

    Reduction: 4,6-diamino-1,2-benzothiazol-3(2H)-one.

    Substitution: Various substituted benzothiazoles depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

4,6-Dinitro-1,2-benzothiazol-3(2H)-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4,6-dinitro-1,2-benzothiazol-3(2H)-one depends on its application. In biological systems, the nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components. The compound may target specific enzymes or proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-nitro-1,2-benzothiazol-3(2H)-one: Lacks the second nitro group, leading to different reactivity and applications.

    6-nitro-1,2-benzothiazol-3(2H)-one: Similar to the above but with the nitro group at a different position.

    1,2-benzothiazol-3(2H)-one: The parent compound without any nitro groups.

Eigenschaften

Molekularformel

C7H3N3O5S

Molekulargewicht

241.18 g/mol

IUPAC-Name

4,6-dinitro-1,2-benzothiazol-3-one

InChI

InChI=1S/C7H3N3O5S/c11-7-6-4(10(14)15)1-3(9(12)13)2-5(6)16-8-7/h1-2H,(H,8,11)

InChI-Schlüssel

SZSGLTJRGBVOOH-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C2C(=C1[N+](=O)[O-])C(=O)NS2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.